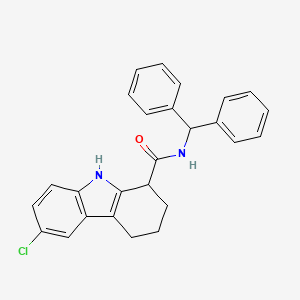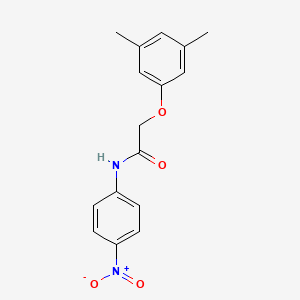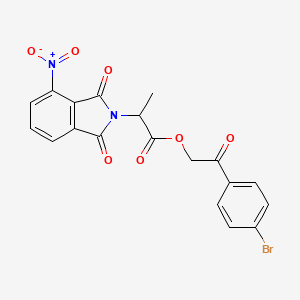![molecular formula C17H17NOS B3979510 1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)
1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline (PTQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. PTQ is a member of the tetrahydroquinoline family, which has been widely studied for their biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve multiple targets. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. In addition, this compound has been reported to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer development. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been reported to inhibit the activity of NF-κB, which is involved in inflammation and cancer development. Moreover, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Furthermore, this compound has been reported to have antiviral activity against the influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, this compound has been shown to have various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities. In addition, the toxicity of this compound has not been thoroughly studied, which makes it difficult to determine its safety for human use.
Orientations Futures
There are several future directions for 1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline research. First, more studies are needed to elucidate the mechanism of action of this compound, which will help to optimize its biological activities. Second, the toxicity of this compound needs to be thoroughly studied to determine its safety for human use. Third, more studies are needed to explore the potential applications of this compound in drug development, such as anticancer, anti-inflammatory, and antiviral drugs. Fourth, the synthesis method of this compound needs to be optimized to improve the yield and reduce the cost. Fifth, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in drug development. This compound has been shown to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects. However, more studies are needed to elucidate the mechanism of action of this compound and determine its safety for human use. Moreover, the synthesis method of this compound needs to be optimized to improve the yield and reduce the cost. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
Applications De Recherche Scientifique
1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects. In cancer research, this compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis through the mitochondrial pathway. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. Moreover, this compound has been reported to have antiviral activity against the influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(13-20-15-9-2-1-3-10-15)18-12-6-8-14-7-4-5-11-16(14)18/h1-5,7,9-11H,6,8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKVWIEMREAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)-2-methylpropanoate](/img/structure/B3979449.png)
![trans-4-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)cyclohexanol](/img/structure/B3979455.png)
![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3979474.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)


![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3979532.png)